8-(4-chlorobenzenesulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Description
The compound 8-(4-chlorobenzenesulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one belongs to the 1,4,8-triazaspiro[4.5]decan-2-one class, characterized by a spirocyclic core with nitrogen heteroatoms. This structure confers unique conformational rigidity, making it a privileged scaffold in drug discovery. The 4-chlorobenzenesulfonyl and 4-methoxyphenyl substituents likely influence its physicochemical properties, such as solubility and binding affinity, while the spirocyclic system enhances metabolic stability .
Properties
IUPAC Name |
8-(4-chlorophenyl)sulfonyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4S/c1-28-16-6-2-14(3-7-16)18-19(25)23-20(22-18)10-12-24(13-11-20)29(26,27)17-8-4-15(21)5-9-17/h2-9H,10-13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRPLEMEWYHTOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(4-chlorobenzenesulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a member of the triazaspirodecane family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 405.89 g/mol. The structure features a spirocyclic framework that contributes to its biological efficacy.
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit various biological activities, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains and fungi.
- Anticancer Properties : Certain studies suggest that triazaspiro compounds can inhibit tumor growth through various mechanisms.
- Enzyme Inhibition : These compounds may act as inhibitors for specific enzymes involved in disease processes.
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The sulfonyl group is known to enhance binding affinity to target sites, potentially leading to inhibition of key enzymatic pathways.
Research Findings and Case Studies
-
Anticancer Studies :
- A study conducted on a series of triazaspiro compounds demonstrated their ability to inhibit cell proliferation in various cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase.
- In vitro assays showed that the compound effectively reduced viability in human breast cancer cells (MCF-7) with an IC50 value indicating significant potency.
-
Antimicrobial Activity :
- Research published in Journal of Medicinal Chemistry highlighted that derivatives with similar structures exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.
- The compound's effectiveness against resistant strains was particularly noted, suggesting potential applications in treating infections caused by multidrug-resistant organisms.
Data Table: Biological Activities
Scientific Research Applications
3-((1-(Cyclohexylsulfonyl)pyridin-3-yl)oxy)-6-methoxypyridazine
- Molecular Formula : C14H16N2O3S
- Molecular Weight : 288.35 g/mol
- Structure : Contains a pyridazine ring substituted with a cyclohexylsulfonyl group and a methoxy group.
8-(4-Chlorobenzenesulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
- Molecular Formula : C19H20ClN5O2S
- Molecular Weight : 409.91 g/mol
- Structure : Features a spiro structure with a triaza core, chlorobenzenesulfonyl, and methoxyphenyl substituents.
Antimicrobial Properties
Recent studies indicate that these compounds exhibit significant antimicrobial activity against various bacterial strains. For instance, the triazaspiro compound has been shown to inhibit the growth of Gram-positive bacteria, including Staphylococcus aureus, and Gram-negative bacteria such as Escherichia coli .
Anti-inflammatory Effects
The pyridazine compound has demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. This inhibition is crucial in reducing inflammation and pain in various conditions .
Anticancer Potential
Both compounds have been evaluated for their anticancer activities. Preliminary assays suggest that they can induce apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanisms involve the modulation of apoptotic pathways and cell cycle arrest .
Applications in Pharmaceuticals
These compounds show promise as lead candidates for drug development due to their diverse biological activities:
- Anti-inflammatory Drugs : Their ability to inhibit COX enzymes positions them as potential anti-inflammatory agents.
- Antimicrobial Agents : Their effectiveness against bacterial strains makes them suitable for developing new antibiotics.
- Anticancer Therapies : Their cytotoxic effects on cancer cells highlight their potential in oncological treatments.
Case Studies
- Case Study on Antimicrobial Activity :
- Case Study on Anti-inflammatory Effects :
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Molecular Properties
Key structural analogs differ in substituents on the sulfonyl/benzoyl group and the aryl ring at position 3. These modifications impact molecular weight, polarity, and bioactivity:
Key Observations :
- .
- Bulkier substituents (e.g., tert-butyl in ) reduce polarity, which may affect blood-brain barrier penetration .
Anticancer Activity:
- Compound A (): A structurally distinct analog with a biphenyl group and hydroxyl moiety demonstrates potent antitumor activity, particularly in melanoma models. Its hydroxyl group may facilitate hydrogen bonding with target proteins .
- Target Compound : While direct anticancer data are unavailable, its sulfonyl group could modulate kinase inhibition pathways, akin to spirotetramat metabolites (), which inhibit insect growth but lack mammalian toxicity .
Enzyme Modulation and NO Donor Activity:
- N-Hydroxy-spiroimidazolidinones (): Derivatives like 27b exhibit NO donor activity and antiplatelet effects. The absence of an N-hydroxy group in the target compound suggests divergent mechanisms, possibly favoring kinase or GPCR modulation .
Antimicrobial and Antiparasitic Effects:
Pharmacokinetic and Environmental Considerations
- The target compound’s sulfonyl group may enhance water solubility, favoring renal excretion .
- Simufilam (): Demonstrates blood-brain barrier penetration, a trait less likely in the target compound due to its polar sulfonyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
